2-Cyanocyclopentane-1-sulfonyl Fluoride: A Bifunctional Hub for Advanced SuFEx Click Chemistry and Drug Discovery
2-Cyanocyclopentane-1-sulfonyl Fluoride: A Bifunctional Hub for Advanced SuFEx Click Chemistry and Drug Discovery
Executive Summary
In the rapidly evolving landscape of click chemistry, Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a premier methodology for the modular construction of complex molecules. While aryl sulfonyl fluorides have dominated early SuFEx applications, aliphatic variants present unique 3D structural opportunities for Fragment-Based Drug Discovery (FBDD). 2-Cyanocyclopentane-1-sulfonyl fluoride (CAS: 2193067-44-4) represents a highly privileged, conformationally restricted bifunctional building block. By coupling an exceptionally stable yet selectively reactive aliphatic sulfonyl fluoride (-SO₂F) with an orthogonal cyano (-C≡N) handle, this molecule enables divergent, late-stage functionalization.
This technical guide details the physicochemical profiling, de novo synthesis, and mechanistic application of 2-cyanocyclopentane-1-sulfonyl fluoride, providing researchers with self-validating protocols to harness its full synthetic potential [1].
Physicochemical Profiling & Structural Causality
The utility of 2-cyanocyclopentane-1-sulfonyl fluoride stems from the stark contrast in reactivity between its functional groups. Unlike sulfonyl chlorides, which undergo rapid hydrolysis in aqueous media due to a highly polarizable S-Cl bond, the S-F bond is thermodynamically robust (~110 kcal/mol). The fluoride ion is a poor leaving group, and the S(VI) center is sterically shielded, meaning the molecule remains completely inert to water, oxygen, and standard biological nucleophiles until explicitly activated by specific catalysts (e.g., strong bases or silylium ions) [2].
Table 1: Quantitative Physicochemical Data
| Property | Value | Structural Causality / Implication |
| Molecular Formula | C₆H₈FNO₂S | Compact aliphatic scaffold; avoids "flatland" issues in FBDD. |
| Monoisotopic Mass | 177.02597 Da | Low molecular weight allows extensive downstream elaboration. |
| CAS Number | 2193067-44-4 | Primary identifier for the racemic mixture. |
| Predicted XlogP | ~0.8 | Optimal lipophilicity for cell permeability in covalent probes. |
| S-F Bond Energy | ~110 kcal/mol | Confers extreme thermodynamic stability against aqueous hydrolysis. |
De Novo Synthesis: A Self-Validating Protocol
Synthesizing aliphatic sulfonyl fluorides requires bypassing the harsh oxidative conditions that typically destroy sensitive functional groups like nitriles. The following sequence utilizes a controlled oxidative chlorination followed by a thermodynamic halide exchange.
Step-by-step synthetic workflow for 2-Cyanocyclopentane-1-sulfonyl fluoride.
Protocol 1: Three-Step Synthesis Workflow
Rationale: Direct oxidative fluorination of thioethers often leads to over-oxidation or cleavage. Converting the thioether to a sulfonyl chloride first, followed by halogen exchange, ensures high fidelity.
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Michael Addition: React 1-cyanocyclopentene (1.0 eq) with benzyl mercaptan (1.1 eq) in THF using DBU (0.1 eq) as a catalyst. Stir at room temperature for 4 hours. Validation: TLC will show the disappearance of the UV-active alkene.
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Oxidative Chlorination: Dissolve the crude thioether in MeCN/H₂O (4:1). Cool to 0°C. Slowly add N-Chlorosuccinimide (NCS, 4.0 eq) and 2M HCl (1.0 eq). Causality: The aqueous HCl provides the oxygen source for the sulfonyl group, while NCS acts as the mild chlorinating agent. Stir for 2 hours. Extract with EtOAc.
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Halide Exchange (SuFEx Precursor Generation): Dissolve the crude sulfonyl chloride in MeCN. Add KHF₂ (3.0 eq) and 18-crown-6 (0.1 eq). Stir at 25°C for 12 hours.
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Self-Validation Checkpoint: The reaction transitions from a clear solution to a thick white suspension as KCl precipitates. This physical change visually validates the thermodynamic progression of the halide exchange. Filter the suspension and concentrate to yield the pure sulfonyl fluoride.
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SuFEx Click Chemistry: Overcoming Aliphatic Inertness
Aliphatic sulfonyl fluorides are notoriously less reactive in SuFEx than their aryl counterparts. They lack an adjacent sp² carbon to stabilize the transition state and are prone to competing E2 elimination (forming cyclopentenesulfonates) under strongly basic conditions. To solve this, we employ the BTMG (Barton's base) and HMDS (hexamethyldisilazane) accelerator system [3].
Accelerated SuFEx catalytic cycle using BTMG and HMDS for aliphatic sulfonyl fluorides.
Protocol 2: BTMG-Accelerated SuFEx Coupling
Rationale: HMDS in situ silylates the alcohol nucleophile. BTMG, a highly sterically hindered guanidine base, coordinates with the silicon center and the fluoride, forming a reactive intermediate that forces S-O bond formation faster than alpha-deprotonation can occur.
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Setup: In a dry vial under N₂, combine 2-cyanocyclopentane-1-sulfonyl fluoride (1.0 eq) and the target phenol/alcohol (1.0 eq) in anhydrous MeCN (0.5 M).
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Activation: Add HMDS (1.2 eq) followed by BTMG (0.2 eq).
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Validation & Completion: Stir at room temperature. Self-Validation Checkpoint: The evolution of ammonia gas (from HMDS silylation) and the formation of volatile TMS-F (b.p. 16°C) provide an irreversible thermodynamic driving force. Monitor via TLC; the complete consumption of the sulfonyl fluoride within 30-60 minutes confirms successful S-O linkage formation. Evaporate volatiles under reduced pressure to obtain the crude sulfonate [4].
Orthogonal Functionalization: The Cyano Handle
The true power of 2-cyanocyclopentane-1-sulfonyl fluoride lies in its bifunctional divergence. The -C≡N group can be manipulated entirely orthogonally to the -SO₂F group, which remains inert to standard reductive or cycloaddition conditions [5].
Bifunctional divergence of 2-Cyanocyclopentane-1-sulfonyl fluoride in modular synthesis.
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Tetrazole Bioisosteres: Reacting the cyano group with NaN₃ and ZnBr₂ in water/isopropanol yields a tetrazole (a carboxylic acid bioisostere) while leaving the -SO₂F warhead intact for downstream covalent enzyme targeting.
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Amine Linkers: Borane-THF (BH₃·THF) reduction of the nitrile smoothly generates a primary amine. Because the S-F bond is highly resistant to hydride reduction, this yields an amine-functionalized sulfonyl fluoride, perfect for synthesizing PROTAC linkers or antibody-drug conjugates (ADCs).
Implications for Drug Discovery
In chemical biology, sulfonyl fluorides are privileged covalent warheads. They exhibit context-specific reactivity, ignoring biological water and thiols (unlike maleimides), but reacting irreversibly with spatially proximate serine, threonine, tyrosine, or lysine residues within an enzyme's active site.
By utilizing the cyclopentane scaffold of 2-cyanocyclopentane-1-sulfonyl fluoride, medicinal chemists can escape the planar constraints of traditional aryl sulfonyl fluorides. This enhanced sp³ character improves solubility, alters the exit vector of the warhead, and increases the likelihood of discovering novel binding modes in target-based screening libraries.
References
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"Recent Advances towards Sulfur (VI) Fluoride Exchange (SuFEx) Click Chemistry" - Journal of Fluorine Chemistry / ResearchGate. URL:[Link]
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"PubChemLite - 2-cyanocyclopentane-1-sulfonyl fluoride (C6H8FNO2S)" - PubChem / Université du Luxembourg. URL:[Link]
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"Accelerated SuFEx Click Chemistry for Modular Synthesis" - Cold Spring Harbor Laboratory. URL:[Link]
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"Click Chemistry for Biofunctional Polymers: From Observing to Steering Cell Behavior" - Chemical Reviews (ACS Publications). URL:[Link]
